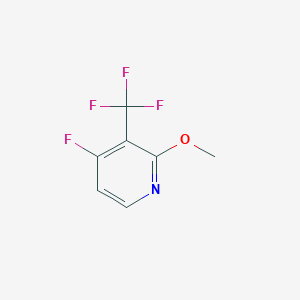

4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

4-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKRAJUTLBLVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Overview:

- Initial Substrate : A chlorinated pyridine, such as 2,4-dichloro-6-(trichloromethyl)pyridine .

- Fluorination Step : Reacted with anhydrous hydrogen fluoride (HF) under controlled temperature and pressure conditions, often around 190°C and 20-30 kg/cm², in a high-pressure reactor.

- Reaction Conditions :

- Use of a fluorinating agent (HF) with a catalyst or phase transfer catalyst.

- Reaction time typically extends over 8-20 hours, monitored by gas chromatography.

- Isolation : The product, 2-fluoro-6-(trifluoromethyl)pyridine , is distilled, purified, and characterized by NMR and mass spectrometry.

Key Data:

| Starting Material | Reaction Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| 2,4-Dichloro-6-(trichloromethyl)pyridine | 190 | 80.2 | Distillation yields pure product |

Fluorination of Chloromethyl Pyridines with Potassium Fluoride

This method involves transforming chloromethyl pyridines into fluoromethyl pyridines via nucleophilic substitution:

- Starting Material : Chloromethyl pyridine derivatives, such as 2,4-dichloromethylpyridine .

- Reaction Conditions :

- Heated with excess potassium fluoride (KF) in a polar aprotic solvent like acetonitrile.

- Typically conducted at elevated temperatures (~350°C) in a sealed pressure vessel.

- Outcome : Replacement of chlorine with fluorine, producing fluoromethyl pyridines with high regioselectivity.

Process Highlights:

- The process yields fluoromethyl pyridines with minimal by-products.

- The reaction is suitable for derivatives with halogen groups at ortho or para positions relative to the trifluoromethyl group.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

This approach synthesizes the pyridine core via cyclocondensation reactions involving trifluoromethyl-containing precursors.

Typical Route:

- Starting materials : Ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 2,2,2-trifluoroacetate.

- Reaction : Cyclocondensation with appropriate amines or aldehydes to form the pyridine ring.

- Functionalization : Subsequent substitution reactions introduce the methoxy group at the 2-position and fluorine at the 4-position.

Example:

- A key step involves the cyclization of trifluoromethyl ketones with amines, followed by selective halogenation or nucleophilic substitution to install the desired groups.

Direct Introduction of Functional Groups via Active Species

The use of trifluoromethyl active species, such as trifluoromethyl copper, enables direct substitution on pre-formed pyridine rings:

Relevance:

- This method allows for regioselective functionalization, crucial for synthesizing compounds like 4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine .

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorine/fluorine exchange | Trichloromethylpyridine derivatives | HF, catalysts | 190°C, high pressure | High yield, scalable | Handling HF requires safety measures |

| Nucleophilic substitution | Chloromethyl pyridines | KF, polar aprotic solvents | 350°C, sealed vessel | Regioselectivity | High temperature needed |

| Ring construction | Trifluoromethyl precursors | Cyclization reagents | Variable | Structural diversity | Multi-step synthesis |

| Direct trifluoromethylation | Halogenated pyridines | Trifluoromethyl copper | Room to elevated temperature | Regioselective | Reagent availability |

化学反应分析

Types of Reactions: 4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction reactions produce pyridine N-oxides and reduced pyridine compounds, respectively.

科学研究应用

Scientific Research Applications

1. Pharmaceuticals

- Building Block for Drug Development : The compound serves as an essential intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and inflammatory diseases. Its unique structure allows for modifications that can enhance efficacy against various diseases.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, attributed to the intracellular release of active metabolites that inhibit DNA synthesis .

2. Agrochemicals

- Herbicides and Insecticides : The compound is utilized as an intermediate in the production of herbicides and insecticides. Its fluorinated structure enhances biological activity and environmental stability, making it suitable for agricultural applications .

- Fungicidal Activity : Trifluoromethyl-substituted pyridine derivatives have shown enhanced fungicidal properties compared to non-fluorinated analogues. This suggests that the trifluoromethyl group plays a critical role in increasing biological efficacy against fungal pathogens .

3. Materials Science

- Advanced Materials Development : The compound finds applications in developing advanced materials, including liquid crystals and polymers. Its electronic properties contribute to improved performance in these materials .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

- A study involving phosphoramidate analogues derived from 4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine demonstrated significant inhibition of L1210 mouse leukemia cells, showcasing its potential as an anticancer agent .

Case Study 2: Enhanced Fungicidal Activity

- Research on trifluoromethylpyridine derivatives revealed that these compounds exhibited higher fungicidal activity than traditional chlorine derivatives, indicating their potential in agricultural applications .

Biological Activities Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Exhibits notable antibacterial and antifungal properties against various strains. |

| Antiparasitic Activity | Modifications have led to increased potency against Plasmodium falciparum. |

| Antitumor Activity | Significant inhibitory effects on cancer cell proliferation observed in vitro. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with similar structures achieve significant bioavailability, enhancing their therapeutic potential .

作用机制

The mechanism of action of 4-fluoro-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the fluorine, methoxy, and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

Key Structural Analogs

The following table highlights structurally similar pyridine derivatives, emphasizing substituent positions and their implications:

Electronic and Steric Effects

- Trifluoromethyl Position :

- In the target compound, -CF₃ at 3 creates a strong electron-withdrawing effect, polarizing the pyridine ring and directing electrophilic substitution to specific positions. In contrast, 4-(trifluoromethyl)pyridine has -CF₃ at 4 , which may reduce steric hindrance but alter regioselectivity in reactions .

- Methoxy Group :

Research Findings and Implications

Substituent Position Matters

- Meta vs. Para Fluorine :

Fluorine at 4 (para to N) in the target compound may enhance metabolic stability compared to fluorine at 2 (ortho), as seen in 2-fluoro-5-(4-fluorophenyl)pyridine .

生物活性

4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Methoxy Group : Influences electronic properties and solubility.

- Trifluoromethyl Group : Increases metabolic stability and alters interaction with biological targets.

This unique combination of substituents contributes to the compound's distinct reactivity and biological properties, making it a valuable candidate in medicinal chemistry.

The mechanism of action for this compound involves:

- Target Interaction : The compound interacts with specific proteins and enzymes, potentially inhibiting or activating their functions.

- Biological Pathways : It may affect pathways related to cancer cell proliferation, antimicrobial activity, and other therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with results summarized in the following table:

| Compound Concentration (mg/L) | Activity (%) |

|---|---|

| 50 | 45 ± 2.9 |

| 100 | 75 ± 0 |

| 500 | 87 ± 1.1 |

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated potent inhibitory effects on cancer cell lines, particularly:

- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values were recorded at approximately , indicating strong growth inhibition.

- MCF10A (Non-Cancerous Control) : Displayed a significantly higher IC50, suggesting selectivity towards cancer cells .

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

常见问题

Q. What are the recommended synthetic routes for 4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine?

A common approach involves nucleophilic substitution reactions using mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol as a solvent and reagent. For example, similar pyridine derivatives are synthesized via substitution at nitro or chloro positions, followed by rearrangement and purification steps (e.g., acetic anhydride-mediated rearrangements) to achieve yields exceeding 70% . Alternative methods include fluorination of chlorinated precursors using agents like potassium fluoride in dimethyl sulfoxide (DMSO), which is effective for introducing fluorine and trifluoromethyl groups .

Q. How can the purity and structural identity of this compound be validated?

- Crystallography : Single-crystal X-ray diffraction can confirm bond angles and torsion angles (e.g., C–F bond geometry and pyridine ring planarity) .

- Spectroscopy : UV/Vis spectroscopy can assess substituent effects on absorption maxima (e.g., shifts due to electron-withdrawing groups like trifluoromethyl) . NMR (¹H/¹³C/¹⁹F) and mass spectrometry are critical for verifying molecular structure and purity .

Q. What are the key physicochemical properties of this compound?

- Melting Point : Analogous trifluoromethylpyridines exhibit melting points between 123–293°C, depending on substituent positioning .

- Solubility : Fluorinated pyridines are typically lipophilic but may show enhanced solubility in polar aprotic solvents (e.g., DMSO) .

- Stability : Trifluoromethyl and methoxy groups improve thermal stability, but hydrolysis under acidic/basic conditions should be monitored .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity in CYP1B1 inhibition?

Pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance inhibitory potency. For instance, steroidal pyridine derivatives with C2-substituted pyridines show 10-fold higher CYP1B1 inhibition (IC₅₀ = 0.011 µM) compared to C3/C4 analogs. This is attributed to improved steric complementarity with the enzyme’s active site .

| Substituent Position | IC₅₀ (µM) | Relative Activity vs. Reference |

|---|---|---|

| C2 (Pyridine) | 0.011 | 7.5x stronger than α-naphthoflavone |

| C3/C4 (Pyridine) | 0.11–1.2 | 1–10x weaker |

Q. What computational methods are used to predict reactivity and binding interactions?

- Density Functional Theory (DFT) : Models charge distribution and donor-acceptor interactions. For example, pyridine rings participate in charge sharing with metal surfaces in corrosion inhibition studies, validated by DFT .

- Molecular Docking : Predicts binding affinities for enzyme targets (e.g., CYP1B1). Docking studies highlight the importance of fluorine’s electronegativity in stabilizing inhibitor-enzyme complexes .

Q. How do solvent and substituent effects impact spectroscopic characterization?

UV/Vis absorption maxima of fluorinated pyridines shift with solvent polarity. For example, in polar solvents like ethanol, bathochromic shifts occur due to increased π→π* transitions. Substituents like trifluoromethyl reduce absorption intensity by delocalizing electron density .

Q. What are the metabolic stability considerations for in vivo applications?

Fluorinated pyridines exhibit prolonged plasma half-lives due to resistance to oxidative metabolism. In rat models, derivatives like 2-(pyridin-3-yl)estradiol maintain detectable concentrations for >24 hours, suggesting metabolic stability .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported biological activities?

- Control Experiments : Validate assay conditions (e.g., CYP1B1 inhibition via EROD assays) to rule out false positives .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate contributing factors (e.g., fluorine vs. methoxy group effects) .

Q. What safety protocols are critical during synthesis?

- Handling Fluorinated Reagents : Use anhydrous conditions and PPE to avoid hydrofluoric acid formation .

- Purification : Column chromatography or recrystallization minimizes toxic byproducts (e.g., chlorinated intermediates) .

Emerging Research Directions

Q. Can this compound serve as a precursor for anticancer agents?

Pyridine derivatives with amino and trifluoromethyl groups demonstrate antitumor activity in preclinical models. For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine shows promise in peritoneal mesothelioma studies, likely via apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。